N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-20-11-2-4-12(5-3-11)22(18,19)9-13(17)16-14-10(8-15)6-7-21-14/h2-7H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWQQHFQSFGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with the CAS number 941908-51-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of particular interest due to their potential in treating diseases linked to oxidative stress and inflammation .
- Antimicrobial Properties : Many thiophene derivatives have shown antimicrobial activities, making them candidates for further investigation in this area.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity. For example:
- Thiomethyl and Sulfonamide Groups : These groups are crucial for the binding affinity to biological targets.
- Substituents on the Phenyl Ring : Variations in substituents can significantly affect the potency and selectivity of the compound against specific targets.
Inhibition of Nrf2-Keap1 Interaction
A study focused on the inhibition of the Nrf2-Keap1 interaction demonstrated that modifications in the acyl group and phenylene ring positions could optimize potency. The study synthesized various derivatives based on initial findings, revealing that certain configurations led to enhanced inhibitory activity .
Antioxidant Potential
Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can upregulate cellular defense mechanisms against oxidative stress by modulating enzyme transcription involved in detoxification processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |
| N-(5-bromothiophen-2-yl)-1,3,4-oxadiazol | Oxadiazole and thiophene | Anticancer |
| N-(3-cyanothiophen-2-yl)-4-methoxyphenylsulfonamide | Sulfonamide functionality | Antimicrobial |
These comparisons illustrate how structural variations can lead to distinct biological profiles, emphasizing the need for further studies on this compound.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include sulfonyl-containing acetamides, cyanothiophene derivatives, and methoxyphenyl-substituted compounds. A comparative analysis is provided in Table 1.
Table 1: Structural Comparison of Analogous Acetamide Derivatives
Notes:
- The target compound shares the 4-methoxyphenylsulfonyl group with compound 6b and the cyanothiophene motif with compound I .
- Quinazoline-sulfonyl analogs (e.g., compound 38 ) demonstrate enhanced anticancer activity due to sulfonyl-mediated enzyme inhibition .
Pharmacological Activity
Anticancer Activity:
- Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibited IC₅₀ values <10 μM against HCT-116, MCF-7, and PC-3 cancer cell lines in MTT assays .
- Compound 9 (N-(4-methoxyphenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide) showed moderate growth inhibition (MGI% = 10%) compared to less active sulfamoylphenyl analogs (MGI% = 1–7%) .
Anti-inflammatory Potential:
- Thiazole derivatives (e.g., compound 18 ) demonstrated MMP inhibitory activity (IC₅₀ = 0.8–1.2 μM), attributed to sulfonyl and methoxyphenyl groups enhancing binding affinity .
Table 2: Pharmacological Data of Key Analogues
Physicochemical Properties
- Solubility: Sulfonyl and methoxy groups enhance hydrophilicity, as seen in compound 6b (melting point 112–113°C), compared to non-polar thiophene analogs .
- Stability: Cyanothiophene derivatives (e.g., compound I) exhibit stability in ethanol-dioxane recrystallization, confirmed by X-ray crystallography .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the thiophene core and subsequent coupling with the methoxyphenylacetamide moiety. Critical parameters include:
- Temperature control : Reactions often proceed optimally at 60–80°C to avoid side products .
- Catalysts : Use of triethylamine or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR shifts with predicted values (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Confirm presence of cyanothiophene (C≡N stretch ~2200 cm) and sulfonyl groups (S=O stretches ~1150–1350 cm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 377.3) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to sulfonamide’s role in binding catalytic sites .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distribution to predict reactive sites (e.g., cyanothiophene’s electrophilic carbon) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding with target proteins (e.g., COX-2 or adenosine receptors) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer :
- Dose-response curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- SAR studies : Compare analogs (e.g., replacing cyanothiophene with fluorophenyl) to isolate functional group contributions .
Q. How to design experiments for elucidating reaction mechanisms in its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
